4-Butoxybutan-1-ol

Description

Contextual Background and Significance of Glycol Ethers in Organic Chemistry

Glycol ethers are a significant class of organic solvents, characterized by the presence of both an ether and an alcohol functional group. atamankimya.comresearchgate.net This dual functionality grants them unique solubility properties, making them miscible with both water and many organic solvents. researchgate.net Their excellent solvency, chemical stability, and low volatility have made them indispensable in a vast array of industrial and commercial applications since the 1930s. atamankimya.comnih.gov

Commonly, glycol ethers are categorized into "E-series" (derived from ethylene (B1197577) oxide) and "P-series" (derived from propylene (B89431) oxide). wikipedia.org They serve as key components in the formulation of paints, coatings, inks, cleaning solutions, resins, dyes, and cosmetics. nih.govalliancechemical.com Beyond their use as solvents, they also function as chemical intermediates for synthesizing more complex molecules like glycol diethers and esters, and are used in products such as hydraulic fluids and anti-icing agents. atamankimya.comwikipedia.org The ability of glycol ethers to dissolve a wide range of substances makes them a versatile and essential tool in modern chemistry. alliancechemical.com

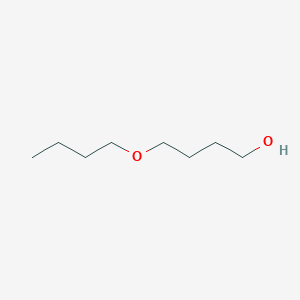

Structural Characteristics and Functional Group Analysis of 4-Butoxybutan-1-ol

This compound, with the chemical formula C₈H₁₈O₂, is a member of the glycol ether family. nih.govsolubilityofthings.com Its linear structure consists of an eight-carbon chain. The defining features of its molecular architecture are the two functional groups: a primary alcohol (-OH) group at one end of the butanol chain and an ether (-O-) linkage connecting a butyl group to the butanol backbone.

The presence of the hydroxyl group allows it to act as a hydrogen bond donor, while the ether oxygen and the alcohol oxygen can both act as hydrogen bond acceptors. cdutcm.edu.cn This structure dictates its physical and chemical properties, including its role as a solvent and its utility as a reactant in chemical synthesis. solubilityofthings.com

Below is a table summarizing the key structural and chemical properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₁₈O₂ | nih.gov |

| Molecular Weight | 146.23 g/mol | nih.govcdutcm.edu.cn |

| CAS Number | 4161-24-4 | nih.govchemicalbook.com |

| Canonical SMILES | CCCCOCCCCO | nih.gov |

| InChI Key | OBXQRJAQMQQZMY-UHFFFAOYSA-N | nih.govcdutcm.edu.cn |

| Topological Polar Surface Area | 29.46 Ų | cdutcm.edu.cn |

| Hydrogen Bond Donors | 1 | cdutcm.edu.cn |

| Hydrogen Bond Acceptors | 2 | cdutcm.edu.cn |

| Rotatable Bonds | 7 | cdutcm.edu.cn |

Overview of Research Trajectories and Key Academic Contributions

Research involving this compound has spanned several distinct areas, highlighting its versatility as a chemical building block and intermediate.

One significant research trajectory is its use in polymer chemistry. Specifically, it has been identified as a precursor in the synthesis of advanced biomedical polyurethanes, which are explored for their potential application as scaffold materials in tissue engineering. chemicalbook.com

Another key area of research involves its role in synthetic organic chemistry. Patents describe the synthesis of 4-t-butoxybutan-1-ol and its subsequent conversion to butane-1,4-diol, a valuable commodity chemical. google.comgoogle.com This process typically involves the hydrogenation of a corresponding aldehyde followed by acid-catalyzed cleavage of the ether linkage. google.comgoogle.com These synthetic routes demonstrate the compound's utility as a stable intermediate that can be transformed into other industrially relevant molecules.

More recently, this compound has been identified as a phytochemical constituent in the methanolic root extract of Centratherum punctatum Cass, a medicinal plant. mdpi.com This discovery, made through gas chromatography–mass spectrometry (GC-MS) analysis, opens up new avenues for research into its natural occurrence and potential biological activities. mdpi.com

Scope and Objectives of a Comprehensive Scholarly Review on this compound

The primary objective of this scholarly review is to provide a focused and scientifically rigorous overview of this compound. The scope is intentionally constrained to its fundamental chemical properties, established synthesis routes, and documented applications within academic and industrial research. This review aims to serve as a foundational resource for chemists and material scientists by:

Establishing Context: Placing this compound within the well-understood class of glycol ethers to clarify its chemical lineage and expected properties.

Detailing Structure: Offering a clear analysis of its molecular structure and key chemical identifiers to facilitate its use in theoretical and practical research.

Summarizing Research: Consolidating findings from diverse fields such as polymer science, synthetic chemistry, and phytochemistry to present a holistic view of its current research landscape.

Identifying Utility: Highlighting its role as a synthetic intermediate and building block for materials with specialized applications.

By adhering to these objectives, this review provides a concise yet comprehensive examination of this compound, based exclusively on its chemical identity and research applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2/c1-2-3-7-10-8-5-4-6-9/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXQRJAQMQQZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274663 | |

| Record name | 4-butoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4161-24-4 | |

| Record name | 4-butoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 4 Butoxybutan 1 Ol

Direct Synthesis Approaches for 4-Butoxybutan-1-ol

Direct synthesis methods provide efficient routes to this compound by constructing the ether linkage and alcohol functionality in a streamlined manner. These approaches often involve the manipulation of cyclic precursors or the reduction of functionalized intermediates.

Polymerization and Ring-Opening Reactions (e.g., Acid-Catalyzed Polymerization of Tetrahydrofuran)

The synthesis of this compound can be achieved through the acid-catalyzed ring-opening of tetrahydrofuran (B95107) (THF) in the presence of butanol. This reaction is a controlled variation of the cationic ring-opening polymerization of THF, which is widely used to produce poly(tetramethylene ether glycol) (PTMG). sogang.ac.kr In the polymerization process, an acid catalyst, which can be a Brønsted acid or a Lewis acid, initiates the reaction. researchgate.net

The mechanism proceeds via a cationic pathway. nih.gov A proton or Lewis acid activates the oxygen atom in the THF ring, making the adjacent carbon atoms susceptible to nucleophilic attack. researchgate.net In the presence of an alcohol like butanol, the alcohol acts as a nucleophile, attacking the activated THF ring. This ring-opening step forms a new oxonium ion. A subsequent proton transfer to another THF or butanol molecule can either propagate a polymer chain or terminate the reaction. To favor the formation of the mono-ether this compound, reaction conditions are controlled to promote termination after the addition of a single THF unit to the butanol molecule.

Various acid catalysts have been investigated for the ring-opening polymerization of THF, which are relevant for this synthesis. These include heteropolyacids like 12-tungstophosphoric acid (H₃PW₁₂O₄₀) and Lewis acids such as ferric chloride (FeCl₃). sogang.ac.krnih.gov The use of a solid acid catalyst like H₃PW₁₂O₄₀ represents a more environmentally friendly alternative for the process. nih.gov Ferric chloride, in the presence of acetic anhydride, has been shown to be a highly active catalyst, achieving high yields in short reaction times. sogang.ac.kr

Table 1: Catalysts for Acid-Catalyzed Ring-Opening of Tetrahydrofuran

| Catalyst System | Catalyst Type | Key Findings | Reference |

|---|---|---|---|

| H₃PW₁₂O₄₀·13H₂O / Acetic Anhydride | Solid Brønsted Acid | Induces polymerization under mild conditions; yield depends on the proportion of acetic anhydride. | nih.gov |

| FeCl₃ / Acetic Anhydride | Lewis Acid | High activity, achieving a 79.2% yield of polymer within 30 minutes at 20°C. | sogang.ac.kr |

Reductive Synthesis Pathways (e.g., Hydrogenation of Precursor Aldehydes to 4-t-Butoxybutan-1-ol and Analogues)

Reductive pathways offer another direct route to this compound and its analogues. This strategy typically involves the hydrogenation of a precursor molecule containing a carbonyl group, such as an aldehyde or ketone. For the synthesis of this compound, the precursor would be 4-butoxybutanal. The aldehyde group is reduced to a primary alcohol, yielding the final product.

A related synthesis is the preparation of 4-t-butoxybutan-1-ol, which can be produced and subsequently decomposed under acidic conditions to yield butane-1,4-diol and t-butanol. google.com This indicates the feasibility of creating butoxy-butanol structures through etherification followed by functional group manipulation. The synthesis of vicinal (tert-butoxy)alkanols, such as 2-(tert-Butoxy)ethanol and 3-(tert-Butoxy)butan-2-ol, has been successfully demonstrated through the direct acid-catalyzed alkylation of the corresponding diols with tert-butanol. researchgate.net This method, while applied to different diols, establishes a clear precedent for the formation of butoxy-alcohol compounds via direct alkylation and subsequent reduction or functionalization.

Biocatalytic reductive amination using amine dehydrogenases (AmDHs) has also emerged as a powerful tool for synthesizing chiral amines and amino alcohols, which are structurally related to ether alcohols. whiterose.ac.uk While not a direct synthesis of this compound, this methodology highlights the potential of enzymatic reductions for creating complex functional molecules from simple carbonyl precursors. whiterose.ac.uk

Catalytic Approaches in the Formation of this compound and Related Ethers

Catalytic methods are central to the efficient and selective synthesis of ethers. These strategies often employ transition metal or solid acid catalysts to facilitate bond formation under controlled conditions, improving yields and reducing byproducts.

Guerbet Coupling and Intermolecular Etherification Strategies

The Guerbet reaction provides a powerful method for upgrading simple alcohols into higher, branched alcohols. google.com This process can be combined with a subsequent intermolecular dehydration (etherification) step to produce large, distillate-range ethers. greencarcongress.comrsc.org This two-stage process involves first using a catalyst, such as calcium hydroxyapatite (B223615), to couple alcohol molecules into larger, oligomerized alcohols. rsc.org These higher alcohols are then subjected to acid-catalyzed dehydration to form ethers. rsc.orgosti.gov

While typically used for producing fuels from ethanol (B145695) or 1-butanol (B46404), this strategy can be adapted for the synthesis of specific ether alcohols like this compound. greencarcongress.comrsc.org A potential pathway could involve the cross-coupling of butanol and 1,4-butanediol (B3395766) or a controlled Guerbet reaction of butanol followed by selective etherification with a diol. The Guerbet reaction itself is a catalytic cascade involving dehydrogenation to an aldehyde, aldol (B89426) condensation, and subsequent hydrogenation. google.com The etherification step is often performed using a solid acid catalyst like the Amberlyst™ 70 resin. rsc.org Research has shown that linear alcohols are highly selective towards ether formation, whereas branched alcohols tend to produce more olefins as byproducts. rsc.org

Hydrogenolysis of Cyclic Ketals for Glycol Ether Formation

The hydrogenolysis of cyclic ketals is a highly selective method for preparing glycol ethers. mdpi.com This synthetic route involves two main steps: first, the reaction of a diol (like 1,4-butanediol) with a ketone or aldehyde to form a cyclic ketal or acetal. Second, the selective cleavage of one of the C-O bonds within the cyclic structure using hydrogen and a catalyst. mdpi.comgoogle.com

This approach offers excellent control and typically results in nearly quantitative yields of the desired glycol monoether. mdpi.com Various reducing agents can be used, including lithium aluminum hydride (LiAlH₄) with aluminum chloride (AlCl₃) or catalytic hydrogenation. mdpi.comcdnsciencepub.com For industrial and green chemistry applications, catalytic hydrogenation is preferred. Palladium-based catalysts are particularly effective for this transformation, yielding ether alcohols at a low cost and with high efficiency. google.com The reaction is typically carried out under a hydrogen atmosphere at temperatures ranging from 50°C to 300°C. google.com

The choice of catalyst and reaction conditions can influence the regioselectivity of the ring opening, especially with unsymmetrical diols or ketals. mdpi.com For a symmetrical precursor derived from 1,4-butanediol, the hydrogenolysis would lead directly to the desired butoxy-ether structure, with the specific substituent determined by the ketone or aldehyde used in the initial ketalization step.

Table 2: Catalytic Systems for Hydrogenolysis of Cyclic Ketals to Glycol Ethers

| Catalyst / Reducing System | Substrate Type | Key Findings | Reference |

|---|---|---|---|

| Pd/Al-HMS | Cyclic Ketals from Diols | High selectivity (97-98%) and nearly quantitative yields under mild conditions (120–140 °C). | mdpi.com |

| Palladium-based catalyst | Cyclic Ketal | Provides high yields of ether alcohols at low cost. | google.com |

| LiAlH₄-AlCl₃ | Cyclic Ketals and Acetals | Effective reducing agent for cleaving 1,3-dioxolanes and 1,3-dioxanes to ethers. | mdpi.comcdnsciencepub.com |

Green Chemistry Principles in this compound Production

The application of green chemistry principles is crucial for developing sustainable and environmentally benign methods for chemical production. pnas.org The synthesis of this compound can be evaluated and optimized through this lens, focusing on maximizing efficiency and minimizing environmental impact.

The core principles of green chemistry include waste prevention, maximizing atom economy, using catalytic reagents over stoichiometric ones, and employing safer solvents. mit.eduacs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org The hydrogenolysis of a cyclic ketal, for instance, can be highly atom-economical, as the main reaction is an addition of H₂. In contrast, methods involving protecting groups or leaving groups would have a lower atom economy.

Use of Catalysis : Catalytic reactions are superior to stoichiometric ones as they are used in small amounts and can be recycled and reused, minimizing waste. mit.edu The synthesis routes for this compound heavily rely on catalysis, including solid acid catalysts for THF ring-opening, hydroxyapatite for Guerbet coupling, and palladium for hydrogenolysis. sogang.ac.krgreencarcongress.comgoogle.com These catalytic approaches are inherently greener than using stoichiometric reagents.

Safer Solvents and Reaction Conditions : Green chemistry encourages making the use of auxiliary substances like solvents unnecessary or innocuous. acs.org Many of the discussed syntheses aim to run under milder conditions, and the use of solid, recyclable catalysts can simplify purification and reduce the need for separation agents. nih.govalfa-chemistry.com The development of solvent-free reaction conditions or the use of green solvents like water or supercritical CO₂ are key goals. pnas.org

Renewable Feedstocks : An important green principle is the use of renewable rather than depletable starting materials. mit.edu The precursors for this compound, such as butanol and 1,4-butanediol, can potentially be derived from biomass, making the entire lifecycle of the product more sustainable.

By integrating these principles, the synthesis of this compound can be shifted towards more economically and environmentally sustainable processes. alfa-chemistry.com

Sustainable Catalysis Development for Efficient Synthesis

The production of THF from furfural (B47365), a key platform chemical derived from lignocellulosic biomass, can be achieved through decarbonylation to furan (B31954) followed by hydrogenation. Palladium-based catalysts have shown significant efficacy in this transformation. osti.govgoogle.com For instance, palladium supported on carbon (Pd/C) can catalyze the conversion of furfural to THF with high conversion rates. google.com Bimetallic catalysts are also being explored to enhance selectivity and yield under milder conditions. acs.org

| Catalyst | Substrate | Key Product(s) | Reaction Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| 3% Pd/C | Furfural (5% w/w in Isopropyl alcohol) | THF | 493 K (220°C), 500 psi H₂ | >10% Selectivity to THF, 100% Furfural Conversion | google.com |

| Pd/Al₂O₃ | Furfural | Tetrahydrofurfurylamines (via reductive amination) | 25°C, 1 bar H₂ | >90% Yield | rsc.org |

| Cu-Pd/HY | Furfural | 2-Methyltetrahydrofuran (MTHF) | Optimized conditions | 83.1% Yield of MTHF | acs.org |

| Carbon-supported RePd | Furan | THF and 1,4-Butanediol (BDO) | - | Industrially acceptable performance over 2000h | researchgate.net |

The final and crucial step is the acid-catalyzed reductive ring-opening of THF with butanol to yield this compound. This reaction represents a form of unsymmetrical etherification. Heterogeneous acid catalysts are highly preferred as they simplify purification processes and are often reusable. Materials such as zeolites and sulfonic acid resins have demonstrated effectiveness in various etherification reactions. researchgate.net For example, H-Beta zeolites have been identified as selective catalysts for the etherification of biomass-derived alcohols. researchgate.net Iron-based Lewis acids have also been reported to catalyze the dehydrative etherification of alcohols, including reactions with cyclic ethers like THF. acs.org

| Catalyst Type | Example Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Zeolite | H-Beta Zeolite | Etherification of biomass-alcohols with olefins | High selectivity to mono-ethers. | researchgate.net |

| Sulfonic Acid Resin | Amberlyst | Etherification of glycerol (B35011) with octene | Screened as a potential catalyst. | researchgate.net |

| Lewis Acid | Fe(OTf)₃ | Dehydrative etherification of primary and secondary alcohols | Effective for unsymmetrical ether synthesis. | acs.org |

| Heterogeneous Acid | Aqueous Phosphoric Acid | Decomposition of 4-t-butoxybutan-1-ol | Leads to butane-1,4-diol and THF. google.com | google.com |

Utilization of Renewable Feedstocks in Synthetic Pathways

A cornerstone of sustainable chemistry is the replacement of fossil-based feedstocks with renewable alternatives. rsc.org The synthesis of this compound can be designed as a fully bio-based process by utilizing feedstocks derived from biomass for both the C4 alcohol backbone and the butyl ether group.

Lignocellulosic biomass, which includes agricultural residues like corn stover and wheat straw, is an abundant and non-food-competing raw material. nih.govresearchgate.net The pentosan sugars (e.g., xylan) within this biomass can be hydrolyzed and dehydrated to produce furfural. osti.gov As discussed, this furfural is then catalytically converted into tetrahydrofuran (THF), which serves as the C4 precursor for this compound.

The second component, n-butanol, can also be sustainably sourced through the well-established Acetone-Butanol-Ethanol (ABE) fermentation process. celignis.com This biotechnological route employs anaerobic bacteria, typically from the Clostridium genus, to convert sugars into a mixture of these solvents. researchgate.netmdpi.com Advances in metabolic engineering and process optimization are addressing challenges like butanol toxicity to the microbes, thereby improving yields and making bio-butanol more cost-competitive with its petrochemical counterpart. researchgate.net The feedstocks for ABE fermentation are diverse, ranging from first-generation sugars and starches to second-generation lignocellulosic materials and even waste streams like crude glycerol from biodiesel production, enhancing the circular economy credentials of the process. nih.gov

By integrating the catalytic conversion of biomass-derived THF with bio-butanol from ABE fermentation, a complete and sustainable pathway to this compound is established, significantly reducing the environmental footprint compared to traditional petrochemical routes.

Chemical Reactivity, Derivatization, and Transformation Pathways of 4 Butoxybutan 1 Ol

Investigation of the Hydroxyl Group Reactivity

The primary alcohol functionality in 4-butoxybutan-1-ol is a key site for various chemical modifications, including esterification, etherification, and oxidation. These reactions allow for the introduction of new functional groups and the synthesis of a diverse array of derivative compounds.

Esterification and Etherification Reactions

Esterification: The reaction of this compound with carboxylic acids results in the formation of esters. This process, known as esterification, is typically catalyzed by a strong acid, such as concentrated sulfuric acid. chemguide.co.uk The reaction involves heating the alcohol and carboxylic acid mixture, which leads to the substitution of the hydroxyl hydrogen with an acyl group. chemguide.co.uk For instance, the reaction with acetic acid would yield 4-butoxybutyl acetate. The general principle of esterification allows for the synthesis of a wide variety of esters by selecting different carboxylic acids.

Etherification: The hydroxyl group of this compound can also undergo etherification. This can be achieved by reacting it with an alkyl halide in the presence of a base, or through acid-catalyzed condensation with another alcohol. For example, reacting this compound with sodium methoxide (B1231860) and an appropriate reagent can produce 1-methoxy-4-butoxybutane. Etherification can also be facilitated by reacting an alcohol with an olefin in the presence of an acidic catalyst, a reaction that is favored at lower temperatures, typically between 0°C and 80°C. google.comgoogle.com

The following table summarizes these reactions:

| Reaction Type | Reactants | Catalyst | Product Example |

|---|---|---|---|

| Esterification | This compound, Carboxylic Acid | Strong Acid (e.g., H₂SO₄) | 4-Butoxybutyl ester |

| Etherification | This compound, Alkyl Halide | Base | 4-Butoxy-1-alkoxybutane |

Oxidation Pathways and Product Characterization

The primary alcohol group of this compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. smolecule.com The use of specific oxidizing agents is crucial for controlling the final product. For example, the oxidation of similar ether alcohols can yield carboxylic acids like succinic acid. The progress and products of such oxidation reactions can be characterized using various analytical techniques to confirm the formation of the desired functional group.

Cleavage Reactions of the Ether Linkage

The ether bond in this compound, while generally stable, can be cleaved under specific, often harsh, conditions. This cleavage typically requires strong acids and can proceed through different mechanistic pathways. wikipedia.orglongdom.org

Acid-Catalyzed Cleavage to Butane-1,4-diol and Tetrahydrofuran (B95107)

The acid-catalyzed cleavage of this compound is a significant transformation that yields valuable industrial chemicals. When heated in the presence of an aqueous acid catalyst, such as phosphoric acid, the ether linkage breaks, leading to the formation of butane-1,4-diol and a byproduct derived from the butyl group. google.com For example, heating 4-t-butoxybutan-1-ol with aqueous phosphoric acid at 100°C resulted in approximately 60% cleavage, with a product distribution of about 93:7 butane-1,4-diol to tetrahydrofuran. google.com

The formation of tetrahydrofuran is a result of the subsequent acid-catalyzed dehydration and cyclization of the primary product, butane-1,4-diol. google.com The reaction conditions, including temperature and the residence time of butane-1,4-diol in the presence of the acid catalyst, can be adjusted to favor the formation of either butane-1,4-diol or tetrahydrofuran. google.com Milder conditions and shorter residence times maximize the yield of butane-1,4-diol. google.com

Mechanistic Studies of Ether Cleavage Under Various Conditions

The mechanism of acid-catalyzed ether cleavage depends on the structure of the ether. wikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr). longdom.orglibretexts.org Following protonation, the cleavage can proceed via either an S(_N)1 or S(_N)2 pathway. wikipedia.orgmasterorganicchemistry.com

S(_N)2 Mechanism: If the alkyl groups attached to the ether oxygen are primary or secondary, the cleavage typically follows an S(_N)2 mechanism. libretexts.orglibretexts.org In this case, a nucleophile (the halide ion) attacks the less sterically hindered carbon atom, displacing the alcohol as a leaving group. libretexts.org

S(_N)1 Mechanism: When one of the alkyl groups is tertiary, the cleavage is more likely to occur through an S(_N)1 mechanism. masterorganicchemistry.comlibretexts.org This involves the formation of a relatively stable tertiary carbocation after the departure of the alcohol. wikipedia.org

For this compound, which has a primary carbon attached to the ether oxygen on the butanol side, the cleavage would likely proceed through an S(_N)2 mechanism at that site.

The table below outlines the products of acid-catalyzed cleavage under specific conditions:

| Catalyst | Temperature | Products | Product Ratio | Reference |

|---|

Exploration of Novel Derivatizations for Functional Materials

The dual functionality of this compound makes it a promising monomer for the synthesis of functional polymers. Its hydroxyl group can be used for polymerization reactions, while the butoxy side chain can impart specific properties to the resulting material. For instance, it is used in the synthesis of biomedical polyurethanes for scaffold materials. chemicalbook.com The synthesis of polyesters through reactions with dicarboxylic acids or their derivatives is a key area of exploration. For example, poly(1,4-butanediol citrate) has been synthesized for potential use in biomedical applications like dressings or cell culture media. nih.gov

Furthermore, the introduction of other reactive functional groups can expand its utility. For example, derivatization to introduce an azide (B81097) group, creating a compound like 4-azidobutan-1-ol, allows for participation in "click chemistry" reactions to form stable triazole linkages, useful in various biochemical applications. broadpharm.com

Applications As a Chemical Intermediate and Functional Material Component

Role as a Precursor in Diverse Organic Syntheses

4-Butoxybutan-1-ol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials sectors. Its dual functionality—a primary alcohol and an ether—provides reactive sites for a variety of chemical transformations. A notable application is its use in the synthesis of biomedical polyurethanes, where it functions as a building block for creating materials intended for applications such as tissue engineering scaffolds chemicalbook.com. The hydroxyl group can undergo esterification or etherification, while the ether linkage provides flexibility and influences the solubility of the resulting compounds. Its role as a diol analogue makes it a key intermediate for producing derivatives with specific physical and chemical properties tailored for advanced applications.

Utilization in Polymer Science and Advanced Materials Engineering

The molecular structure of this compound makes it a versatile component in the engineering of advanced polymers and materials.

Integration into Block Copolymers and Specialty Polymers

In the field of polymer chemistry, this compound is employed as a monomer and a chain extender in the design of sophisticated copolymer systems for coatings. Its bifunctional nature enables it to participate in both chain extension and crosslinking reactions, making it an ideal candidate for developing coatings with customized properties. In water-based coating systems, it can be incorporated into polyurethane dispersions to form hybrid polymer structures. These structures benefit from the flexible segment provided by the this compound monomer, which enhances the adhesion and flexibility of the coating.

Application in Polyurethane Resins and Elastic Fiber Production

The compound is specifically utilized in the synthesis of biomedical polyurethanes, which are formulated for use as scaffold materials chemicalbook.com. The flexible alkyl chain of this compound contributes to the soft segment properties of the polyurethane, while its alcohol functional group allows for crosslinking, which forms the hard segment domains. This dual role provides a mechanism for precise control over the final elastic modulus of the material by adjusting the ratio of soft to hard segments within the polymer matrix.

| Property Contribution | Structural Feature | Resulting Polymer Characteristic |

| Flexibility | Butoxy and Butyl Chains | Enhanced elasticity and impact resistance |

| Cross-linking | Terminal Hydroxyl Group | Formation of hard segments in polyurethanes |

| Adhesion | Hydrogen Bonding Capability | Improved bonding to various substrates |

Functional Solvent Properties and Amphipathic Behavior in Industrial Applications

This compound exhibits amphipathic characteristics, possessing both hydrophilic (hydroxyl group) and hydrophobic (butoxybutyl chain) regions. This molecular structure allows it to function effectively as a solvent and agent in various industrial formulations.

Coalescent and Coupling Agent Roles in Coatings and Paints

In paint and coating formulations, a coalescing agent acts as a temporary plasticizer for polymer particles, reducing the minimum film formation temperature (MFFT) to ensure a smooth, continuous film upon drying specialchem.com. The amphipathic nature of molecules like this compound allows them to partition effectively at the interface between polymer particles and the aqueous phase in latex paints.

| Agent Role | Mechanism of Action | Impact on Coating |

| Coalescent Agent | Reduces the glass transition temperature (Tg) of polymer particles, enabling them to fuse into a continuous film. | Ensures proper film formation at ambient temperatures, preventing cracking and improving durability. |

| Coupling Agent | Bridges the interface between the organic polymer binder and inorganic substrates or pigments. | Enhances adhesion, improves pigment dispersion, and increases resistance to environmental factors like moisture. |

Solvent in Cleaning Formulations and Specialty Products

Due to its mild polarity and relatively high boiling point, this compound can be used as a solvent in certain organic chemistry reactions. While common solvents like ethanol (B145695) or acetone are often preferred, the unique properties of this compound make it suitable for specialty applications. Its structure is similar to glycol ethers, which are known for their effectiveness in household and industrial cleaning agents made-in-china.com. These types of solvents can dissolve a range of soils, including oils and greases, and act as a coupling agent to stabilize formulations containing both water and oil-soluble components. This makes them valuable in products such as wax removers, tile cleaners, and paint removers made-in-china.com.

Contributions to Surfactant and Emulsifier Formulations

The inclusion of this compound in such formulations can lead to the creation of microemulsions, which are thermodynamically stable and transparent or translucent systems of oil, water, and surfactants. These are highly desirable in various applications for their enhanced solubilization capacity and stability.

Detailed Research Findings

Although specific studies on this compound are limited, research on analogous compounds like 2-Butoxyethanol (Butyl Glycol) offers valuable insights. Studies on 2-Butoxyethanol have demonstrated its effectiveness in reducing the surface tension of water and its critical role in the formation of stable oil-in-water and water-in-oil emulsions. It is widely used in the petroleum industry in fracturing fluids and oil slick dispersants to lower surface tension and stabilize fluid mixtures. atamanchemicals.comatamanchemicals.comwikipedia.org Its surfactant properties are also leveraged in numerous cleaning products to aid in the removal of both polar and non-polar soils. atamanchemicals.comcamachem.comatamanchemicals.comriddhisiddhichemicals.comatamanchemicals.comvertecbiosolvents.com

The molecular structure of this compound, with a longer hydrocarbon chain separating the ether and alcohol functionalities compared to 2-Butoxyethanol, suggests it would exhibit similar, if not enhanced, amphiphilic properties. The increased distance between the hydrophilic and lipophilic centers could influence its packing at interfaces and its interaction with other surfactant molecules, potentially affecting properties like critical micelle concentration (CMC) and the stability of emulsions.

| Property | Expected Contribution of this compound |

| Surface Tension Reduction | The amphiphilic structure allows it to adsorb at the air-water or oil-water interface, disrupting the cohesive energy between water molecules and lowering surface tension. |

| Emulsion Stabilization | By positioning itself at the oil-water interface, it reduces interfacial tension and creates a protective barrier around dispersed droplets, preventing coalescence. |

| Cosurfactant Activity | It can intercalate between primary surfactant molecules at the interface, reducing repulsion between their head groups and allowing for tighter packing, which enhances emulsion stability and reduces the amount of primary surfactant needed. |

| Solubilization | In microemulsion systems, it can increase the solubilization capacity of the formulation for both oil- and water-soluble components. |

| Formulation Component | Function | Anticipated Effect of this compound |

| Primary Surfactant | Forms micelles and reduces primary surface tension. | Works synergistically to lower interfacial tension further and stabilize the system. |

| Oil Phase | The non-polar component to be emulsified. | The butoxy group of this compound interacts favorably with the oil phase. |

| Water Phase | The polar continuous or dispersed phase. | The hydroxyl group of this compound is hydrophilic and orients towards the water phase. |

Advanced Analytical Methodologies for Characterization, Identification, and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental for separating 4-Butoxybutan-1-ol from impurities or other components in a mixture. Gas and liquid chromatography are the principal techniques utilized for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov It combines the superior separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry. jppres.com

Qualitative Analysis

For qualitative analysis, GC-MS is used to identify this compound based on two key parameters: its retention time in the GC column and its mass spectrum. The retention time is a characteristic property of a compound under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The Kovats retention index, a more standardized measure, is reported as 1701 for this compound on a standard polar column. nih.gov

Upon elution from the GC column, the molecule enters the mass spectrometer's ion source, where it is typically fragmented by electron ionization (EI). The resulting mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. nist.gov The mass spectrum of this compound is characterized by specific mass-to-charge (m/z) ratios of the parent molecule and its fragments. This experimental spectrum can be compared against spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library, for confident identification. nist.gov

Table 1: Characteristic Mass Fragments for this compound in GC-MS (Electron Ionization)

| m/z (Mass/Charge Ratio) | Interpretation |

| 57 | Butyl cation [C4H9]+, a common and often base peak for butyl ethers. |

| 73 | Fragment corresponding to [CH2-O-CH2-CH2-OH]+ or similar structures. |

| 87 | Fragment from cleavage of the butoxy group, [HO-(CH2)4-O]+. |

| 101 | Fragment resulting from alpha-cleavage next to the ether oxygen. |

| 146 | Molecular ion [M]+, although it may be weak or absent in EI spectra. |

Quantitative Analysis

For quantitative analysis, GC-MS can determine the concentration of this compound in a sample. science.gov The method typically involves creating a calibration curve by analyzing standards of known concentrations. An internal standard, a compound with similar chemical properties but chromatographically distinct from the analyte, is often added to both samples and standards to improve accuracy and precision. nih.gov The area of a characteristic ion peak from the mass spectrum is plotted against the concentration to establish a linear relationship. researchgate.net Method validation ensures linearity, accuracy, precision, and establishes the limit of detection (LOD) and limit of quantitation (LOQ). nih.govresearchgate.net

When this compound is a component in a highly complex mixture, such as industrial solvents or environmental samples, conventional one-dimensional GC may fail to achieve adequate separation from other components. gcms.cz Comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity by employing two different columns connected in series via a modulator. gcms.cznih.gov

The entire effluent from the first column is systematically trapped, focused, and re-injected onto a second, shorter column for a rapid, secondary separation. gcms.cz This process generates a structured two-dimensional chromatogram (a contour plot) where chemically similar compounds tend to appear in clustered bands, aiding in identification. gcms.cz The enhanced separation resolves co-eluting peaks, allowing for the "deconvolution" or mathematical separation of overlapping signals. nih.gov When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC provides highly "pure" mass spectra for individual components, leading to more confident library matches and accurate identification of this compound even in the presence of significant matrix interference. gcms.czresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its application to this compound presents a challenge. The molecule lacks a chromophore, meaning it does not absorb ultraviolet (UV) or visible light, making detection by standard UV-Vis detectors impossible.

To overcome this, a pre-column derivatization strategy is employed. academicjournals.org This involves a chemical reaction that attaches a UV-absorbing or fluorescent tag to the hydroxyl group of this compound. Common derivatizing agents for alcohols can include reagents that form esters or urethanes with strong chromophores. mdpi.com

The derivatization process converts the non-absorbing alcohol into a compound that can be easily detected. The resulting derivative is then separated from other sample components using a reversed-phase HPLC column (e.g., C18) and a suitable mobile phase, typically a mixture of acetonitrile (B52724) and water. nih.gov Quantification is achieved by comparing the peak area of the derivatized analyte to that of derivatized standards. mdpi.com

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. wpmucdn.com It provides information on the chemical environment, connectivity, and quantity of specific nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR

The ¹H NMR spectrum of this compound (structure: CH₃-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₂-CH₂-OH) provides a distinct set of signals. The chemical shift (δ) of each proton is influenced by its local electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃- | ~0.9 | Triplet (t) | 3H |

| CH₃-CH₂- | ~1.4 | Sextet | 2H |

| -CH₂-CH₂-O- | ~1.6 | Quintet | 2H |

| -CH₂-O-CH₂- | ~3.4 | Triplet (t) | 4H |

| -O-CH₂-CH₂- | ~1.6 | Quintet | 2H |

| -CH₂-CH₂-OH | ~1.7 | Quintet | 2H |

| -CH₂-OH | ~3.6 | Triplet (t) | 2H |

| -OH | Variable (e.g., ~2.0-4.0) | Singlet (s) | 1H |

¹³C NMR

The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. Due to the asymmetry introduced by the hydroxyl group, all eight carbon atoms in this compound are chemically distinct and will produce eight separate signals. The chemical shifts are highly dependent on the proximity to the electronegative oxygen atoms.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Butoxy Group | |

| CH₃- | ~14 |

| CH₃-CH₂- | ~19 |

| -CH₂-CH₂-O- | ~32 |

| -CH₂-O- | ~70 |

| Butanol Group | |

| -O-CH₂- | ~71 |

| -O-CH₂-CH₂- | ~30 |

| -CH₂-CH₂-OH | ~26 |

| -CH₂-OH | ~62 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. libretexts.org The IR spectrum of this compound clearly indicates the presence of both an alcohol (-OH) and an ether (C-O-C) functional group. nih.gov

The key characteristic absorptions are:

O-H Stretch: A very strong and broad absorption band in the region of 3600-3200 cm⁻¹. tutorchase.compressbooks.pub The broadness of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. libretexts.org

C-H Stretch: A strong, sharp absorption just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range, which is characteristic of the stretching vibrations of sp³-hybridized C-H bonds in the butyl chains. lumenlearning.com

C-O Stretch: A strong absorption in the fingerprint region, between 1300-1000 cm⁻¹. tutorchase.com This region will contain overlapping signals from the C-O stretching of the alcohol (~1050 cm⁻¹) and the C-O-C stretching of the ether group (~1100 cm⁻¹). libretexts.org

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3600 - 3200 | O-H Stretch | Alcohol |

| 2960 - 2850 | C-H Stretch | Alkane |

| ~1100 | C-O-C Stretch | Ether |

| ~1050 | C-O Stretch | Primary Alcohol |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can determine the mass of an ion to several decimal places. This precision is crucial for distinguishing between compounds that may share the same nominal mass but differ in their elemental formulas.

For this compound, the molecular formula is C₈H₁₈O₂. nih.gov The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O). The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the experimental measurement of the monoisotopic mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) with exceptional accuracy, typically within a few parts per million (ppm).

When an experimental mass is obtained, it can be compared against a database of theoretical exact masses for all possible elemental formulas. The formula that provides the closest match within a very low mass error tolerance is assigned as the correct molecular formula. This process provides unambiguous confirmation of the compound's elemental composition, a critical step in structural elucidation.

| Isotope | Exact Mass (Da) | Count in C₈H₁₈O₂ | Total Mass Contribution (Da) |

|---|---|---|---|

| ¹²C | 12.000000 | 8 | 96.000000 |

| ¹H | 1.007825 | 18 | 18.14085 |

| ¹⁶O | 15.994915 | 2 | 31.98983 |

| Theoretical Monoisotopic Mass | 146.13068 |

Detection and Analysis in Complex Natural and Industrial Matrices

Identification in Plant Extracts (e.g., Centratherum punctatum)

The identification of volatile and semi-volatile organic compounds in complex botanical matrices is a common application of Gas Chromatography-Mass Spectrometry (GC-MS). In a study focused on the phytochemical composition of the medicinal plant Centratherum punctatum, various parts of the plant were analyzed to determine their constituent compounds.

Research involving the analysis of root extracts from C. punctatum successfully identified the presence of "4-tert-Butoxybutan-1-ol," an isomer of this compound. This identification was achieved using GC-MS, a technique that separates volatile compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound by comparing it to spectral libraries. The study noted that the root extract contained a total of 23 phytocompounds, with 4-tert-Butoxybutan-1-ol being among the notable constituents.

| Compound Identified | Plant Species | Plant Part | Analytical Method |

|---|---|---|---|

| 4-tert-Butoxybutan-1-ol | Centratherum punctatum Cass. | Root | Gas Chromatography-Mass Spectrometry (GC-MS) |

Presence and Quantification in Food Products (e.g., Maple Syrup Volatile Profiles)

The volatile profile of food products is essential for their characteristic aroma and flavor. Maple syrup, a natural sweetener derived from the sap of maple trees, possesses a complex chemical composition that includes a wide array of volatile and non-volatile compounds. nih.gov Its unique flavor is attributed to a mixture of components such as phenolic compounds, organic acids, and various volatile molecules that are formed during the thermal processing of the sap. nih.gov

Analytical techniques like GC-MS are routinely employed to characterize the volatile organic compounds (VOCs) that constitute the aromatic profile of maple syrup. nih.gov These studies have identified numerous compounds, including aldehydes, alcohols, esters, and pyrazines, which contribute to its distinctive taste and aroma. mdpi.comresearchgate.net However, a review of the existing scientific literature on the chemical analysis of maple syrup's volatile constituents does not indicate the presence of this compound. While the analytical methodologies used are capable of detecting such a compound, it has not been reported as a component of the natural volatile profile of maple syrup.

Environmental Fate, Degradation Pathways, and Ecotoxicological Assessment

Biodegradation Pathways and Environmental Persistence of 4-Butoxybutan-1-ol

The persistence of a chemical in the environment is largely determined by its susceptibility to degradation processes. Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the removal of many organic chemicals from aquatic and terrestrial systems.

In general, the aerobic biodegradation of ether compounds can be initiated by monooxygenase enzymes, which catalyze the cleavage of the ether bond, leading to the formation of alcohols and aldehydes that can be further metabolized mdpi.comsiremlab.com. For instance, the aerobic degradation of similar short-chain ethers has been observed to proceed through the action of specific microbial communities mdpi.comub.edu. However, without specific studies on this compound, it is not possible to definitively state its degradation pathway.

Information regarding the anaerobic degradation of this compound is also lacking. Anaerobic degradation of ethers is generally considered to be a slower process than aerobic degradation and often requires specific consortia of microorganisms capable of utilizing the compound as a carbon and energy source under anoxic conditions.

Due to the absence of specific studies on the biodegradation of this compound, there is no available data on its biodegradation kinetics or environmental half-life chemicalbook.comchemos.de. Determining these parameters would require experimental studies, such as ready biodegradability tests (e.g., OECD 301 series) or simulation studies in relevant environmental matrices.

For comparison, related compounds like 1-butanol (B46404) are known to be readily biodegradable, with a rapid degradation observed in aquatic environments europa.eusantos.com. However, the presence of the ether linkage in this compound significantly alters the molecule's structure and chemical properties, meaning that the degradation behavior of 1-butanol cannot be directly extrapolated.

Ecotoxicological Profiling and Aquatic Environmental Impact

The release of chemical substances into the environment necessitates an evaluation of their potential to cause harm to living organisms. Ecotoxicology provides the tools to assess these risks.

Specific research on the broader environmental implications and ecosystem-level impacts of this compound is not documented in the available literature. According to the European Chemicals Agency (ECHA), a related substance, 4-(vinyloxy)butan-1-ol, is considered harmful to aquatic life with long-lasting effects europa.eu. Another related compound, (2S)-2-butoxybutan-1-ol, is also classified as harmful to aquatic life with long-lasting effects europa.eunih.gov. These classifications suggest that compounds with a similar butoxy-butanol structure may pose a risk to aquatic ecosystems. However, a definitive assessment for this compound is not possible without specific data. The discharge of the substance into the environment should be avoided chemicalbook.com.

Safety Data Sheets for this compound explicitly state that there is no data available for its toxicity to key aquatic organisms, including daphnia, algae, and microorganisms chemicalbook.comchemos.de.

The table below summarizes the lack of available ecotoxicity data for this compound.

Table 1: Ecotoxicity Data for this compound

| Organism Group | Endpoint | Result | Reference |

|---|---|---|---|

| Fish | LC50 | No data available | chemicalbook.comchemos.de |

| Invertebrates (Daphnia) | EC50 | No data available | chemicalbook.comchemos.de |

| Algae | EC50 | No data available | chemicalbook.comchemos.de |

| Microorganisms | - | No data available | chemicalbook.comchemos.de |

For a related substance, (2S)-2-butoxybutan-1-ol, some aquatic toxicity data has been reported. The acute toxicity to fish (Pimephales promelas) showed a 96-hour LC50 of 13.4 mg/L, and the chronic toxicity (NOEC) was reported as > 1.3 mg/L mapei.com. While this information on a related isomer provides an indication of potential toxicity, it cannot be directly applied to this compound for a formal risk assessment.

Computational Chemistry and Theoretical Investigations of 4 Butoxybutan 1 Ol

Quantum Chemical Studies on Electronic Structure and Molecular Properties

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its density-based equivalent, for a given molecular system, we can determine its electronic structure and a host of related properties.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly useful for studying reaction mechanisms by locating and characterizing the energies of reactants, products, and transition states. For 4-Butoxybutan-1-ol, DFT can elucidate the pathways of key reactions such as dehydration and oxidation.

For instance, the acid-catalyzed dehydration of this compound can proceed through different pathways, potentially leading to the formation of an alkene or an ether. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can map the potential energy surface of these reactions. rsc.orgresearchgate.netacs.org This allows for the determination of activation barriers, which are crucial for predicting reaction kinetics and selectivity. A concerted E2 mechanism is often found to be favorable for alcohol dehydration on catalyst surfaces. rsc.orgacs.org

A hypothetical DFT study on the dehydration of this compound might yield the following data for the transition state energies of competing pathways.

Interactive Table 1: Hypothetical DFT-Calculated Transition State Energies for the Dehydration of this compound

| Reaction Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Intramolecular Dehydration (E2) | TS1 (leading to butoxybutene) | 35.8 |

| Intermolecular Dehydration | TS2 (leading to dibutoxybutane) | 42.1 |

This table is a hypothetical representation based on typical values for similar alcohol dehydration reactions and is for illustrative purposes.

Molecular Orbital Analysis and Charge Distribution Studies

Molecular orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they represent the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized around the oxygen atoms, particularly the hydroxyl oxygen, due to the presence of lone pairs. The LUMO would likely be distributed along the C-O bonds. Population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can provide quantitative estimates of the partial atomic charges on each atom. nih.gov NBO analysis is generally considered more reliable and less dependent on the basis set than Mulliken charges. researchgate.net This charge distribution is critical for understanding electrostatic interactions and the molecule's behavior in polar environments.

Interactive Table 2: Hypothetical NBO Charges for Selected Atoms in this compound

| Atom | Hypothetical NBO Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.752 |

| H (hydroxyl) | +0.458 |

| C (attached to hydroxyl) | +0.123 |

| O (ether) | -0.689 |

| C (alpha to ether O) | +0.098 |

This table contains hypothetical data calculated for illustrative purposes, based on general principles of electron distribution in ether-alcohols.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. aip.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions. acs.orgnih.gov

For this compound, MD simulations can reveal the preferred conformations of its flexible alkyl and butoxy chains. By simulating the molecule in different environments (e.g., in a vacuum, in water, or as a pure liquid), one can analyze how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence its structure and dynamics. dntb.gov.ua The ether and hydroxyl groups can both act as hydrogen bond acceptors, while the hydroxyl group is also a hydrogen bond donor. These interactions are crucial in determining the macroscopic properties of the substance, such as its boiling point and solubility.

Interactive Table 3: Hypothetical Intermolecular Interaction Energies for this compound in an Aqueous Solution from MD Simulations

| Interaction Type | Average Interaction Energy (kcal/mol) |

|---|---|

| This compound -- Water (Hydrogen Bond) | -4.5 |

| This compound -- Water (van der Waals) | -2.1 |

| Water -- Water (Hydrogen Bond) | -5.2 |

This table presents hypothetical data for illustrative purposes, based on typical interaction energies observed in simulations of alcohols and ethers in water.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used extensively in toxicology and drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov SAR provides qualitative relationships, while QSAR develops mathematical models to predict the activity of new compounds. nih.govcdc.gov

For this compound and its analogs, a QSAR model could be developed to predict a specific endpoint, such as toxicity towards an aquatic organism. researchgate.netscielo.br This involves calculating a set of molecular descriptors for a series of related compounds with known activities. These descriptors can be constitutional, topological, geometric, or electronic. Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then used to build a model. rsc.org

A hypothetical QSAR model for the toxicity (pIGC50) of a series of alkoxy alcohols could take the form:

pIGC50 = c0 + c1(LogP) + c2(TPSA) + c3*(Molecular Weight)

Where LogP is the octanol-water partition coefficient, TPSA is the topological polar surface area, and the coefficients (c) are determined by the regression analysis.

Interactive Table 4: Hypothetical Data for a QSAR Study of Alkoxy Alcohols

| Compound | LogP | TPSA (Ų) | Molecular Weight (g/mol) | Experimental pIGC50 |

|---|---|---|---|---|

| 2-Methoxyethanol | -0.55 | 29.46 | 76.09 | 1.85 |

| 2-Ethoxyethanol | -0.05 | 29.46 | 90.12 | 2.10 |

| This compound | 1.50 | 29.46 | 146.23 | 3.50 |

| 2-Hexoxyethanol | 1.85 | 29.46 | 146.23 | 3.75 |

This table contains a mix of real and hypothetical data for illustrative purposes to demonstrate the components of a QSAR study.

Computational Resolution of Stereochemical Outcomes (e.g., Enantioselectivity in Synthesis)

Many chemical reactions can produce chiral molecules, and controlling the stereochemical outcome is a major goal in chemical synthesis. Computational methods, particularly DFT, can be instrumental in predicting and explaining the enantioselectivity of asymmetric reactions. researchgate.netrsc.orgchinesechemsoc.org By calculating the energies of the transition states leading to the different stereoisomers, one can predict which product will be favored. acs.org

For a chiral analog of this compound, such as (S)- or (R)-4-butoxybutan-2-ol, an asymmetric synthesis could be employed. If there are discrepancies in reported enantioselectivities for such a synthesis, DFT calculations can help resolve them. By modeling the reaction, including the catalyst and solvent molecules, it is possible to identify the key steric and electronic interactions in the transition state that determine the stereochemical outcome. rsc.org

Interactive Table 5: Hypothetical DFT Energy Differences for Transition States in an Asymmetric Reduction to form 4-Butoxybutan-2-ol

| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |

|---|---|---|

| TS (pro-R) | 0.0 | (R) |

| TS (pro-S) | +1.8 |

This table is a hypothetical representation illustrating how a lower transition state energy for one pathway leads to the preferential formation of one enantiomer.

Future Research Directions and Emerging Opportunities for 4 Butoxybutan 1 Ol

Development of Innovative and Sustainable Synthesis Routes

The pursuit of green chemistry principles is driving the development of novel and sustainable methods for synthesizing 4-Butoxybutan-1-ol. ejcmpr.com Current research is exploring several promising avenues to replace traditional, often harsh, chemical processes with more environmentally friendly alternatives.

One key area of investigation is the use of biocatalytic approaches. These methods employ enzymes, such as lipases and esterases, or whole-cell systems to catalyze the synthesis with high stereoselectivity. For instance, engineered Escherichia coli expressing alcohol dehydrogenases have been used to reduce ketone precursors to (S)-configured alcohols, achieving high yields and excellent enantiomeric excess. Enzymatic kinetic resolution, using enzymes like Candida antarctica lipase (B570770) B (CAL-B), can also selectively produce specific enantiomers of related compounds.

Another innovative approach involves the use of renewable feedstocks. Researchers are exploring the synthesis of butanol and butanediol, key precursors for this compound, from biomass through microbial fermentation. acs.org This bio-based production from sources like carbohydrates presents a sustainable alternative to petrochemical-based manufacturing. acs.orgfrontiersin.org The development of efficient fermentation and purification processes is crucial for the economic viability of this route. acs.org

Furthermore, advancements in catalysis are leading to more efficient and selective chemical syntheses. This includes the development of novel catalysts for etherification and hydrogenation reactions that are central to the production of glycol ethers. mdpi.comresearchgate.net For example, the direct reductive alkylation of diols with carbonyl compounds offers a one-step process under mild conditions. mdpi.comresearchgate.net

Exploration of Novel Derivatizations for High-Value Applications

The bifunctional nature of this compound, containing both an ether and a hydroxyl group, makes it a versatile platform for creating a wide range of derivatives with potential for high-value applications. Research in this area is focused on leveraging these functional groups to synthesize new materials and specialty chemicals.

Esterification and Etherification: The hydroxyl group can be readily esterified with various carboxylic acids or their derivatives to produce esters. These esters may find use as specialty solvents, plasticizers, or fragrance components. Further etherification of the hydroxyl group can lead to the formation of di-ethers with unique solvent properties.

Polymer Synthesis: this compound can serve as a monomer or a chain extender in the synthesis of polymers such as polyesters and polyurethanes. frontiersin.orgrsc.org Its incorporation into polymer chains can modify properties like flexibility, thermal stability, and solubility. rsc.org For example, its use as a chain extender in waterborne polyurethane dispersions is being explored. frontiersin.org

Synthesis of Other Functional Molecules: The reactivity of the hydroxyl group allows for its conversion into other functional groups, opening pathways to a variety of molecules. For example, oxidation of the alcohol can yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates in organic synthesis. The development of selective oxidation catalysts is a key aspect of this research.

Advancements in Real-Time Monitoring and Trace Detection Methodologies

The detection and monitoring of volatile organic compounds (VOCs) like this compound are critical for environmental protection and industrial hygiene. aip.orgmdpi.com Future research is aimed at developing more sensitive, selective, and real-time monitoring techniques.

Advancements in sensor technology are at the forefront of this research. aip.orgmdpi.com This includes the development of electrochemical sensors, metal-oxide semiconductor sensors, and optical sensors. mdpi.comalphasense.commdpi.com For instance, doped zinc oxide sensors have shown enhanced detection of low concentrations of various VOCs. rsc.org Nanomaterials are also being integrated into sensor design to improve sensitivity and selectivity. aip.org

Spectroscopic methods, such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, are being adapted for real-time, in-situ monitoring of glycol ethers in industrial processes. acs.orgpetro-online.com These techniques can provide immediate feedback on reaction progress or contamination levels. acs.orgpetro-online.com

For trace detection in environmental samples, chromatographic methods coupled with mass spectrometry (GC-MS) remain a powerful tool. mdpi.com However, research is ongoing to improve sample preparation techniques and lower detection limits to monitor for even minute concentrations of these compounds in air, water, and soil. nih.gov

Expanding Understanding of Environmental Transformation and Remediation Strategies

Understanding the environmental fate of this compound is essential for assessing its potential impact and developing effective remediation strategies. Research in this area focuses on its degradation pathways in different environmental compartments and methods for its removal from contaminated sites.

Environmental Fate: Studies on related glycol ethers suggest that atmospheric degradation occurs primarily through reaction with hydroxyl radicals, with relatively short half-lives. oecd.org In aquatic environments, biodegradation is expected to be a significant removal process. oecd.org However, more specific data on the biodegradation rates and pathways for this compound are needed.

Remediation Technologies: For contaminated soil and groundwater, a range of remediation technologies are being explored. These include both in-situ and ex-situ methods. researchgate.net Physical methods like soil vapor extraction and soil washing can be employed, while chemical methods focus on transforming the contaminant into less harmful substances through oxidation or other reactions. tandfonline.comepd.gov.hk

Bioremediation, which utilizes microorganisms to break down contaminants, is a particularly promising and environmentally friendly approach. tandfonline.com Research is needed to identify and optimize microbial strains capable of efficiently degrading this compound. Advanced oxidation processes, which generate highly reactive species to destroy organic pollutants, also represent a potential remediation strategy. tandfonline.com

Integration into Bio-Based Chemical Production and Circular Economy Models

The shift towards a more sustainable chemical industry involves integrating compounds like this compound into bio-based production chains and circular economy models.

Bio-Based Production: The production of this compound and its precursors from renewable biomass is a key aspect of this integration. researchgate.netamazon.com Lignocellulosic biomass, a non-food feedstock, is a promising source for producing the necessary building blocks like butanol and butanediol. researchgate.netamazon.comnih.govspringerprofessional.de The development of efficient biorefineries that can convert all major components of biomass (cellulose, hemicellulose, and lignin) into valuable products is a major research goal. nih.gov

Circular Economy Models: In a circular economy, resources are reused and recycled to minimize waste and environmental impact. renewablematter.eueuropa.eumaratek.com For solvents like this compound, this involves developing efficient recovery and recycling technologies. specchemonline.comveolianorthamerica.com Distillation and other separation techniques can be used to recover used solvents from industrial processes, allowing them to be purified and reused. specchemonline.comveolianorthamerica.com This not only reduces the demand for virgin solvent production but also minimizes the release of these compounds into the environment. specchemonline.com Designing products and processes with solvent recovery in mind is a critical step towards achieving a circular economy for chemicals. europa.eu

Q & A

Q. What are the key physical and chemical properties of 4-Butoxybutan-1-ol critical for experimental design?

- Answer: this compound (CAS: 4161-24-4) is a branched ether-alcohol with the molecular formula C₈H₁₈O₂ . Key properties include:

- Boiling Point : Not explicitly provided in evidence, but analogous alcohols (e.g., 4-Fluoro-1-butanol) suggest distillation above 100°C under standard conditions .

- Solubility : Likely miscible with polar solvents (e.g., ethanol, water) due to hydroxyl and ether groups, though exact data requires experimental validation.

- Stability : Reacts with strong oxidizing agents; incompatible with acids and bases .

- Hazards : Skin/eye irritant (Category 2/2A per GHS) .

Q. What synthetic routes are reported for this compound, and what are their limitations?

- Answer: While direct synthesis methods are not detailed in the evidence, analogous compounds suggest:

- Williamson Ether Synthesis : Reacting 1,4-butanediol with butyl bromide under basic conditions.

Advantages : High yield with controlled stoichiometry.

Limitations : Requires anhydrous conditions; possible side reactions (e.g., elimination) . - Reduction of Esters : Catalytic hydrogenation of butoxybutyrate esters.

Limitations : Requires specialized catalysts (e.g., Pd/C) and pressurized systems .

Advanced Research Questions

Q. How can contradictions in reported stability data for this compound under varying conditions be resolved?

- Answer: Contradictions may arise from differences in environmental factors (humidity, temperature) or impurities. To resolve:

- Controlled Studies : Conduct stability tests under standardized conditions (e.g., 25°C vs. 40°C, dry vs. humid) .

- Analytical Validation : Use GC-MS or HPLC to quantify degradation products and identify reactive intermediates .

- Statistical Analysis : Apply ANOVA to compare datasets and isolate variables causing discrepancies .

Q. What advanced techniques are recommended for characterizing this compound purity and structure?

- Answer:

- GC-MS : Quantify purity (>95% as per analogous compounds) and detect volatile impurities .

- NMR Spectroscopy : Confirm structural integrity via proton shifts (e.g., -OH at δ 1.5–2.0 ppm, ether groups at δ 3.3–3.7 ppm) .

- FTIR : Identify functional groups (O-H stretch ~3200 cm⁻¹, C-O-C ~1100 cm⁻¹) .

- Karl Fischer Titration : Measure trace water content affecting reactivity .

Q. How do solvent interactions of this compound influence reaction kinetics in multi-component systems?

- Answer:

- Polar Solvents : Enhance solubility of ionic reagents but may stabilize intermediates, slowing reaction rates.

- Nonpolar Solvents : Reduce solubility but improve phase separation for extraction steps.

- Kinetic Studies : Use UV-Vis spectroscopy or stopped-flow methods to monitor real-time interactions with co-solvents (e.g., DMSO, hexane) .

- Computational Modeling : Apply DFT calculations to predict solvent effects on transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.